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4-(2,3-Dichlorophenoxy)aniline

Cat. No.: B13875567
M. Wt: 254.11 g/mol
InChI Key: WYLRJCBHCNGHMZ-UHFFFAOYSA-N
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Description

Contextualization of 4-(2,3-Dichlorophenoxy)aniline within Halogenated Aromatic Compounds

Significance of Aniline (B41778) and Phenoxy Moieties in Advanced Organic Chemistry

The aniline and phenoxy structural motifs are of fundamental importance in organic synthesis. Aniline is a key precursor for a vast range of dyes, polymers, and pharmaceuticals. Its amino group is a versatile functional handle for various chemical transformations, including diazotization and coupling reactions.

The phenoxy group, forming a stable diaryl ether linkage, is a common feature in many natural products and synthetic compounds. The synthesis of diaryl ethers is a significant area of research, with methods like the Ullmann condensation and the Buchwald-Hartwig amination being cornerstone reactions for forming the characteristic C-O bond between two aromatic rings. organic-chemistry.orgorganic-chemistry.orgresearchgate.netthieme-connect.com These reactions are crucial for constructing complex molecules containing the diaryl ether framework. researchgate.netthieme-connect.com

Overview of Research Trajectories for Complex Anilines

Research on complex anilines, including those with phenoxy substitutions, is often directed towards the discovery of new pharmaceuticals and functional materials. For instance, related compounds like 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline are known intermediates in the synthesis of veterinary drugs such as Triclabendazole. chemicalbook.com The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful tools that have enabled the synthesis of a wide array of complex aryl amines and diaryl ethers, overcoming the limitations of older methods which often required harsh reaction conditions. organic-chemistry.orgwikipedia.orgbeilstein-journals.orgwikipedia.org

Scope and Objectives of the Research Focus on this compound

The objective of this article was to provide a thorough, informative, and scientifically accurate account of this compound. However, due to the lack of specific data such as a unique CAS number, detailed research findings, or established synthetic protocols for this exact isomer in the reviewed literature, this objective cannot be fully met. The available data predominantly pertains to other isomers or more complex derivatives.

Compound Information Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Cl2NO B13875567 4-(2,3-Dichlorophenoxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

4-(2,3-dichlorophenoxy)aniline

InChI

InChI=1S/C12H9Cl2NO/c13-10-2-1-3-11(12(10)14)16-9-6-4-8(15)5-7-9/h1-7H,15H2

InChI Key

WYLRJCBHCNGHMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 2,3 Dichlorophenoxy Aniline

Retrosynthetic Analysis for 4-(2,3-Dichlorophenoxy)aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying the key bond formations and strategic disconnections necessary for a successful synthesis.

For this compound, the most logical and common point of disconnection is the ether linkage (C-O bond) between the two aromatic rings. This disconnection is a standard approach for diaryl ethers and falls under the category of a C-X disconnection, where X is a heteroatom. This strategic bond cleavage simplifies the complex target molecule into two more manageable aromatic precursors.

Disconnecting the ether bond suggests two primary precursor pairs. The choice between these pairs depends on the specific synthetic strategy, most notably the mechanism of the key bond-forming reaction.

Pathway A: This involves a nucleophilic attack from a phenoxide on an activated halo-aniline derivative. The precursors would be 2,3-dichlorophenol (B42519) and a 4-haloaniline derivative (e.g., 4-fluoroaniline or 4-chloroaniline).

Pathway B: This pathway involves a nucleophilic attack from an aniline (B41778) derivative on an activated halo-benzene. A more common and effective approach involves using a nitro-activated halo-benzene, as the nitro group strongly activates the ring for nucleophilic aromatic substitution and can be readily reduced to the desired amine functionality in a later step. This leads to precursors such as 4-halo-nitrobenzene and 2,3-dichlorophenol . The subsequent reduction of the nitro group on the intermediate ether would yield the target aniline.

Given the electronic requirements for successful diaryl ether synthesis, Pathway B, utilizing a nitro-activated aryl halide, represents a more robust and frequently employed strategy.

Established Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, predominantly employs nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the synthesis of diaryl ethers like this compound. This reaction mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group (typically a halogen) and is activated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.

A well-established method for forming the diaryl ether linkage is the condensation of a halogenated nitroarene with a phenol in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electron-deficient carbon atom bearing the halogen on the nitroarene ring. This process proceeds through a Meisenheimer complex intermediate before the leaving group is eliminated to form the final product.

A specific, documented synthetic route that illustrates this strategy is found in the preparation of a closely related intermediate for the synthesis of Triclabendazole. google.comgoogleapis.comgoogleapis.com This process involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol. google.comgoogleapis.comgoogleapis.com Although this yields a more substituted analog, the core chemical transformations are directly relevant.

The synthesis proceeds in sequential steps:

Condensation: N-(4,5-dichloro-2-nitrophenyl)acetamide is condensed with 2,3-dichlorophenol to form 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide. google.comgoogleapis.comgoogleapis.com

Hydrolysis: The resulting acetamide is then hydrolyzed to yield 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline. google.comgoogleapis.comgoogleapis.com

Reduction: The nitro group of this intermediate is subsequently reduced, often using a catalyst like Raney nickel, to produce the corresponding diamine. google.comgoogleapis.comgoogleapis.com

This multi-step process highlights the utility of the SNAr reaction and the strategic use of protecting groups (acetamide) and precursor functionalities (nitro group) to achieve the desired molecular architecture.

Interactive Data Table: Synthesis of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

StepReactant 1Reactant 2ProductReaction Type
1N-(4,5-dichloro-2-nitrophenyl)acetamide2,3-dichlorophenol4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamideNucleophilic Aromatic Substitution (SNAr) / Condensation
24-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamideWater/Acid or Base4-chloro-5-(2,3-dichlorophenoxy)-2-nitroanilineHydrolysis

Nucleophilic Aromatic Substitution (SNAr) Strategies

Direct Coupling Approaches

Direct coupling approaches refer to the methods used to form the central diaryl ether linkage of this compound. The most prominent of these is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.

Phase Transfer Catalysis (PTC) in Aniline-Phenol Coupling

Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). In the context of diaryl ether synthesis, PTC can enhance the reaction rate by transporting the phenoxide anion from an aqueous or solid phase into the organic phase where the aryl halide is dissolved.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium bromide) or a phosphonium salt, forms an ion pair with the phenoxide. The lipophilic nature of the catalyst's organic groups allows this ion pair to be soluble in the organic solvent, bringing the nucleophile into close contact with the aryl halide substrate and accelerating the coupling reaction. This methodology avoids the need for strictly anhydrous conditions and can lead to milder reaction conditions.

Catalyst Systems and Reaction Conditions

The Ullmann condensation is the cornerstone of diaryl ether synthesis. While traditional methods required stoichiometric amounts of copper powder at very high temperatures (often exceeding 200°C), modern protocols have introduced significant improvements. wikipedia.org

Current catalyst systems typically involve catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). The efficiency and scope of the reaction are often enhanced by the addition of a ligand, such as phenanthroline or diamine derivatives, which stabilizes the copper catalyst and increases its solubility. wikipedia.org The reaction is generally performed in a high-boiling polar aprotic solvent like DMF, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO). wikipedia.orgmdpi.com The reactivity of the aryl halide follows the order I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can activate the substrate towards nucleophilic attack. wikipedia.orgmdpi.com

Table of Typical Ullmann Condensation Conditions

Parameter Typical Conditions
Catalyst Copper(I) salts (e.g., CuI), Copper Nanoparticles
Ligand (Optional) Phenanthroline, Diamines, Acetylacetonate
Base K₂CO₃, Cs₂CO₃, KOH
Solvent DMF, NMP, Nitrobenzene, DMSO

| Temperature | 100 - 220 °C |

Reduction Pathways to the Aniline Moiety

The synthesis of this compound often proceeds via a nitro-containing intermediate, such as 1-(2,3-dichlorophenoxy)-4-nitrobenzene. The final step in this synthetic sequence is the reduction of the aromatic nitro group (-NO₂) to the corresponding primary amine (-NH₂), forming the aniline moiety.

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation is one of the most widely used methods for the reduction of nitroarenes due to its high efficiency, selectivity, and the clean nature of the reaction, which typically produces water as the only byproduct. researchgate.net The process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium-on-Carbon (Pd/C) Mediated Reductions

Palladium on carbon (Pd/C) is a highly effective and commonly employed catalyst for the hydrogenation of nitro compounds. wikipedia.org The palladium metal, finely dispersed on a high-surface-area activated carbon support, provides numerous active sites for the reaction. wikipedia.org This method is known for its excellent yields and tolerance of a wide range of other functional groups, although care must be taken to avoid hydrogenolysis (cleavage) of the C-Cl bonds present in the molecule under harsh conditions.

The reduction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297), under a hydrogen atmosphere that can range from atmospheric pressure to several bars. The reaction is often exothermic and can usually be conducted at room temperature.

Table of Pd/C Mediated Nitro Reduction Findings

Catalyst Loading Substrate Solvent H₂ Pressure Temperature Yield
5-10% Pd/C Aromatic Nitro Compound Ethanol/Methanol 1-5 bar Room Temp. >95%
5% Pd/C o-Nitrochlorobenzene Toluene/NaOH(aq) 1.0 MPa 80 °C High
Raney Nickel Systems

Raney Nickel, a fine-grained, porous nickel catalyst, is extensively utilized in organic synthesis for the hydrogenation of various functional groups, including the reduction of nitroarenes to their corresponding anilines. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this method would be applied to its nitro precursor, 1-(2,3-dichlorophenoxy)-4-nitrobenzene. The catalyst, often used as an air-stable slurry, demonstrates high efficacy in converting nitro compounds into amines. wikipedia.org

The process involves catalytic hydrogenation, where hydrogen gas is adsorbed onto the highly active surface of the Raney Nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The activated form of Raney Nickel already has hydrogen adsorbed onto its surface, which can sometimes be sufficient without the external addition of hydrogen gas. masterorganicchemistry.com This method is a cornerstone of industrial chemistry for producing anilines from nitro compounds. wikipedia.org

Key characteristics of Raney Nickel systems in the reduction of nitroaromatics are summarized below.

Table 1: Typical Parameters for Nitroarene Reduction using Raney Nickel Systems

Parameter Description Typical Values/Conditions Source
Catalyst Fine-grained nickel derived from a Ni-Al alloy. Gray solid, often used as a slurry in water or ethanol. wikipedia.org
Reactant Aromatic nitro compound (e.g., 1-(2,3-dichlorophenoxy)-4-nitrobenzene). Substrate dissolved in a suitable solvent. N/A
Hydrogen Source Gaseous hydrogen or hydrogen adsorbed on the activated catalyst. Pressures can range from atmospheric to high pressure (e.g., 60 bar). masterorganicchemistry.commdpi.com
Solvent Alcohols (e.g., methanol, ethanol), THF, or other inert solvents. Chosen based on substrate solubility and reaction conditions. N/A
Temperature Varies depending on substrate reactivity. Can range from room temperature to elevated temperatures (e.g., 90 °C). mdpi.com
Byproducts Primarily water. The reaction is generally clean with high atom economy. researchgate.net

This table presents generalized conditions for nitro group reduction and may require optimization for the specific synthesis of this compound.

Chemical Reduction Methods (e.g., Hydrazine Hydrate)

Chemical reduction offers an alternative to catalytic hydrogenation for converting nitroaromatics to anilines. Hydrazine hydrate (N₂H₄·H₂O) is a potent reducing agent frequently employed for this transformation, often in the presence of a catalyst such as ferric chloride (FeCl₃) and activated carbon. google.comcjcatal.com This method circumvents the need for high-pressure hydrogenation equipment.

The reaction typically proceeds by heating the nitroaromatic substrate with an excess of hydrazine hydrate in a suitable solvent, such as an alcohol. google.com The presence of a catalyst facilitates the decomposition of hydrazine hydrate and the transfer of hydrogen to the nitro group. cjcatal.com The process is generally carried out under basic or neutral conditions and at elevated temperatures, often between 70 to 100°C. google.com This method has been successfully applied to a wide range of nitro compounds, demonstrating its versatility. google.comgoogle.com

Table 2: Research Findings on Hydrazine Hydrate Reduction of Nitro Compounds

Catalyst System Substrate Key Conditions Yield Source
None (with NaOH) 4-Chloro-2-nitrobenzoic acid Water, 90-95°C, 3-4 hours Not specified google.com
None (with NaOH) 3-Methyl-7-nitro-3H-isobenzofuran-1-one 30% NaOH, 90°C, 4 hours 90.4% (crude) google.com
FeCl₃/FeSO₄ on Activated Carbon 4-Nitro-2,5-dimethoxychlorobenzene Ethanol, reflux Not specified google.com
Acid-Treated Activated Carbon Nitrobenzene Ethanol, reflux High activity reported cjcatal.com

This table showcases examples of hydrazine hydrate reduction on various nitroaromatic substrates to illustrate the method's applicability.

Emerging and Advanced Synthetic Strategies

Modern organic synthesis is progressively moving towards the adoption of more efficient, sustainable, and sophisticated methodologies. For a molecule like this compound, this involves integrating green chemistry principles and addressing complex selectivity challenges.

Green Chemistry Approaches in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comejcmpr.com For the synthesis of this compound, this involves optimizing solvent choice and ensuring catalysts are reusable, thereby minimizing the environmental footprint.

Solvent Selection and Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. unibo.it Traditional syntheses of diaryl ethers and subsequent reduction steps often employ polar aprotic solvents like DMF or NMP, which are now considered to have significant health and environmental concerns. Green chemistry encourages their replacement with more benign alternatives. unibo.it

The selection of a green solvent is based on several factors, including its derivation from renewable sources, low toxicity, biodegradability, and low energy consumption for its production and removal. unibo.it

Table 3: Potential Green Solvents for Organic Synthesis

Solvent Class Key Properties Source
2-Methyltetrahydrofuran (2-MeTHF) Ether Derived from biomass, higher boiling point than THF. unibo.it
Cyclopentyl methyl ether (CPME) Ether High boiling point, low water miscibility, stable to acids/bases. unibo.it
Ethyl Acetate (EtOAc) Ester Relatively low toxicity, readily biodegradable. unibo.it
Ethanol Alcohol Produced from fermentation, low toxicity, biodegradable. mdpi.com
Water Inorganic Non-toxic, non-flammable, inexpensive. researchgate.net

This table lists alternative solvents that could be considered for the synthesis of this compound and its precursors to align with green chemistry principles.

Catalyst Recycling and Environmental Footprint Reduction

An essential tenet of green chemistry is the use of catalysts to enhance reaction efficiency and selectivity. mdpi.com Furthermore, the ability to recover and reuse these catalysts is paramount for reducing waste and cost. In the synthesis of this compound, both the catalyst for the diaryl ether formation (e.g., copper or palladium-based) and the reduction step (e.g., Raney Nickel) are targets for recycling strategies.

Methods for catalyst regeneration are actively researched. For instance, deactivated Raney Nickel can sometimes have its activity restored through specific treatments, such as washing with solvents or regeneration under a hydrogen atmosphere. mdpi.com The development of robust catalysts that can be easily separated from the reaction mixture and reused for multiple cycles without significant loss of activity is a key goal in sustainable synthesis. mdpi.comresearchgate.net

Stereoselective and Regioselective Synthesis Considerations

While this compound is an achiral molecule, making stereoselectivity irrelevant for the final product, regioselectivity is of utmost importance during its synthesis. The core structure is formed by linking a 2,3-dichlorophenyl group to an aniline group via an ether linkage at the 4-position of the aniline ring.

The primary challenge lies in the initial carbon-oxygen bond formation between the two aromatic rings. A common route, the Ullmann condensation, involves reacting 2,3-dichlorophenol with 4-chloronitrobenzene (or a similar para-substituted halo-nitrobenzene). Achieving high regioselectivity to ensure the formation of the desired 1,4-disubstituted product over other isomers (ortho or meta) is critical. Modern cross-coupling strategies aim to bypass the frequent selectivity issues associated with classical aromatic chemistry by using precisely functionalized starting materials. researchgate.net The development of catalysts that can direct the reaction to the desired regioisomer with high fidelity is an area of ongoing research. rsc.org Controlling the reaction conditions—such as the catalyst, ligand, base, and solvent—is essential to maximize the yield of the correct 4-(2,3-Dichlorophenoxy) precursor and minimize the formation of unwanted side products.

Flow Chemistry and Continuous Processing for Scalability

While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry offer significant potential for its scalable and efficient production. The primary synthetic routes towards this compound, namely nucleophilic aromatic substitution (SNAr) and Ullmann condensation, are well-suited for adaptation to continuous processing. Flow chemistry provides enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, which are crucial for large-scale manufacturing.

The transition from batch to continuous flow processing for the synthesis of diaryl ethers, a key structural feature of this compound, has been demonstrated to offer considerable advantages. For instance, the SNAr reaction, a viable method for coupling an aniline derivative with a dichlorophenoxy precursor, can be significantly optimized under flow conditions. High-throughput experimentation (HTE) can be employed to rapidly screen various reaction parameters such as solvent, base, and temperature to identify the most promising conditions for continuous synthesis in a microfluidic reactor. This approach provides a robust strategy for narrowing the range of conditions needed for optimization.

One notable example of a continuous flow process for diaryl ether synthesis involves a fluoride-mediated SNAr reaction in supercritical carbon dioxide (scCO₂). rsc.orgnih.gov This method utilizes a polymer-supported fluoride reagent in a fixed-bed reactor, allowing for high conversion rates and a simplified purification process, as the byproducts are miscible in the supercritical fluid. rsc.org Although this specific example does not produce this compound, the methodology could be adapted for its synthesis.

The Ullmann condensation, another key reaction for forming the C-O bond in diaryl ethers, has also been successfully implemented in continuous flow systems. mit.edu The use of commercially available copper tube flow reactors (CTFR) has been shown to effectively promote Ullmann condensations without the need for additional metal catalysts or ligands. mit.edu The heated copper tubing itself acts as the catalyst, simplifying the reaction setup and reducing downstream contamination. This approach could be explored for the coupling of 2,3-dichlorophenol and a suitable aniline precursor to generate this compound. The high temperatures often required for Ullmann reactions can be safely achieved and precisely controlled in a flow reactor, minimizing the formation of byproducts. wikipedia.org

The scalability of such continuous processes is a significant advantage over traditional batch methods. Once optimized, a continuous flow system can be operated for extended periods to produce large quantities of the target compound with consistent quality. The use of packed-bed reactors, where a solid catalyst or reagent is immobilized, further simplifies the process by combining the reaction and separation steps. beilstein-journals.org This approach has been demonstrated for various cross-coupling reactions and could be applied to the synthesis of this compound, potentially using a heterogeneous copper catalyst for an Ullmann-type reaction.

Table 1: Examples of Continuous Flow Methodologies Applicable to Diaryl Ether Synthesis

Reaction TypeReactants (Analogous Examples)Reactor TypeKey ParametersConversion/YieldReference
SNArTMS-protected phenol, FluoronitrobenzeneFixed-bed with polymer-supported fluoride110 °C, 26 MPa, scCO₂High conversion rsc.org
Ullmann CondensationAryl halides, PhenolsCopper Tube Flow Reactor (CTFR)Elevated temperatures>90% yield in most cases mit.edu
SNArAryl halides, AminesMicrofluidic ReactorOptimized via HTECondition-dependent nih.gov
Metallaphotoredox C-O ArylationAryl halides, Carboxylic acidsPacked-bed with heterogeneous catalystVisible light irradiationEffective for C-O coupling beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 4 2,3 Dichlorophenoxy Aniline

Reactions Involving the Aniline (B41778) Functional Group

The amino group is a potent electron-donating group, which significantly influences the reactivity of the attached benzene (B151609) ring. byjus.com It activates the ring towards electrophilic attack, primarily at the positions ortho and para to the amino group, due to resonance stabilization that increases electron density at these sites. byjus.comchemicalnote.com The lone pair of electrons on the nitrogen atom also allows the amino group to function as a nucleophile. vulcanchem.comsmolecule.com

Electrophilic Aromatic Substitution on the Aniline Ring

The electron-rich nature of the aniline ring makes it highly susceptible to electrophilic substitution reactions. wikipedia.org The activating effect of the amino group is so strong that reactions can sometimes proceed without the need for a catalyst and may lead to multiple substitutions. chemistrysteps.com

The halogenation of anilines is a classic example of electrophilic aromatic substitution. The high reactivity of the aniline ring often leads to polysubstitution. For instance, the reaction of aniline with bromine water at room temperature readily produces a white precipitate of 2,4,6-tribromoaniline. chemicalnote.comwikipedia.org

To achieve selective monohalogenation, particularly at the para position, the reactivity of the amino group must be moderated. This is typically accomplished by protecting the amino group, for example, through acetylation. wikipedia.orgchemistrysteps.com However, methods for the direct halogenation of unprotected anilines have also been developed. One such method involves using copper(II) halides, such as CuCl₂ or CuBr₂, in ionic liquids. nih.gov This approach allows for the regioselective chlorination or bromination of anilines, favoring the para-substituted product under mild conditions. nih.gov For 4-(2,3-Dichlorophenoxy)aniline, electrophilic attack would be directed to the positions ortho to the amino group (positions 2 and 6 of the aniline ring), as the para position is already substituted by the dichlorophenoxy group.

Table 1: Halogenation Reactions of Aniline Derivatives

ReactionReagent(s)Typical Product(s)ConditionsKey Observation
Bromination of AnilineBromine Water (Br₂)2,4,6-TribromoanilineRoom TemperatureHigh reactivity leads to trisubstitution. chemicalnote.comwikipedia.org
Regioselective ChlorinationCopper(II) chloride (CuCl₂) in ionic liquidpara-Chloroaniline40 °CProvides high yield and regioselectivity for unprotected anilines. nih.gov
Regioselective BrominationCopper(II) bromide (CuBr₂) in ionic liquidpara-BromoanilineRoom TemperatureEffective for unprotected anilines. nih.gov

Direct nitration of aniline using a standard mixture of concentrated nitric acid and sulfuric acid is generally unsuccessful. chemicalnote.com There are two main complications: first, the strong oxidizing nature of nitric acid can lead to the oxidation of the highly reactive aniline ring, resulting in the formation of tarry products and decomposition. chemicalnote.com Second, the highly acidic reaction medium protonates the basic amino group to form the anilinium ion (-NH₃⁺). byjus.comchemistrysteps.com This anilinium group is strongly deactivating and a meta-director, leading to a significant amount of the meta-nitro product, which is often not the desired isomer. byjus.comchemistrysteps.com

To circumvent these issues, the amino group is temporarily protected before the nitration step. masterorganicchemistry.com The most common protection strategy is acetylation, which involves reacting the aniline with acetic anhydride (B1165640) or acetyl chloride to form an acetanilide. chemicalnote.comdoubtnut.comlibretexts.org This conversion of the amino group to an amide group reduces its activating strength and prevents protonation under the nitrating conditions. chemistrysteps.comvanderbilt.edu The acetamido group is still an ortho-, para-director, guiding the incoming nitro group to the desired positions. vanderbilt.edu Following nitration, the acetyl group can be easily removed by acidic or basic hydrolysis to regenerate the amino group, yielding the nitroaniline product. chemicalnote.comdoubtnut.com For this compound, this strategy would lead to nitration at the positions ortho to the amino function.

Table 2: Amino Group Protection for Nitration of Aniline

StepReagentPurposeIntermediate/Product
1. ProtectionAcetic Anhydride ((CH₃CO)₂O)Convert the amino group to a less reactive amide group to prevent oxidation and control regioselectivity. chemicalnote.comdoubtnut.comAcetanilide libretexts.org
2. NitrationNitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄)Introduce a nitro group onto the aromatic ring, primarily at the para position. chemistrysteps.comp-Nitroacetanilide
3. DeprotectionAcid or Base (e.g., H₃O⁺)Hydrolyze the amide back to the amino group. doubtnut.comp-Nitroaniline

Sulfonation of aniline is achieved by reacting it with concentrated sulfuric acid. byjus.com The reaction typically requires heating the reactants together. chemicalnote.com Initially, an acid-base reaction occurs, forming anilinium hydrogen sulfate. byjus.com Upon heating this salt to approximately 180-200°C, it rearranges to form p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. chemicalnote.comwikipedia.org This product exists predominantly as a zwitterion (a molecule with both a positive and a negative charge). byjus.com In the case of this compound, sulfonation would be expected to occur at one of the ortho positions relative to the amino group.

Nucleophilic Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the aniline functional group allows it to act as a nucleophile, participating in reactions where it attacks an electrophilic center. smolecule.com

Acylation is a fundamental reaction of the aniline amino group. chemicalnote.com Anilines react readily with acylating agents such as acyl chlorides and acid anhydrides to form amides. vulcanchem.comwikipedia.org For example, the reaction of aniline with acetyl chloride or acetic anhydride yields acetanilide. wikipedia.orglibretexts.org This specific reaction is often referred to as acetylation. The reaction is a nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org As mentioned previously, this reaction is frequently used as a method to protect the amino group during other transformations like nitration or halogenation. wikipedia.orglibretexts.org The resulting amide is significantly less basic and less activating towards the aromatic ring than the original amine. chemistrysteps.com

Alkylation Reactions

The primary amine group of the aniline moiety in this compound serves as a nucleophile, making it susceptible to alkylation reactions. This process involves the substitution of one or both hydrogen atoms of the -NH2 group with alkyl or substituted alkyl groups. Such reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

The nitrogen atom's lone pair of electrons can attack an electrophilic carbon atom, such as that in an alkyl halide, leading to the formation of a new carbon-nitrogen bond. The reaction typically proceeds under basic conditions to neutralize the hydrogen halide formed as a byproduct. The degree of alkylation (mono- versus di-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, using a large excess of the aniline derivative favors mono-alkylation, while an excess of the alkylating agent can lead to the formation of the tertiary amine.

While specific studies on the alkylation of this compound are not extensively detailed in publicly available literature, the reactivity is analogous to other substituted anilines. For example, related anilines are known to undergo N-alkylation to produce secondary or tertiary amines, which can significantly alter the compound's physical and chemical properties, such as basicity, solubility, and biological activity.

Table 1: General Conditions for Aniline Alkylation

Parameter Condition/Reagent Purpose
Alkylating Agent Alkyl halides (R-X), Sulfates (R₂SO₄) Provides the alkyl group for substitution.
Base K₂CO₃, Na₂CO₃, Et₃N Neutralizes the acidic byproduct (e.g., HX).
Solvent DMF, Acetonitrile, THF Provides a medium for the reaction.
Condensation Reactions

Condensation reactions involving the aniline moiety of this compound are crucial for the synthesis of various heterocyclic systems and imines (Schiff bases). The primary amine can react with carbonyl compounds, such as aldehydes and ketones, to form an imine through a nucleophilic addition-elimination mechanism. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final product.

Furthermore, condensation reactions are integral to the synthesis of the parent compound itself and its analogs. A common synthetic route involves the condensation of a dichlorophenol with a substituted nitroaniline. For instance, the synthesis of triclabendazole, a related anthelmintic drug, involves the condensation of 2,3-dichlorophenol (B42519) with N-(4,5-dichloro-2-nitrophenyl)acetamide. googleapis.com This reaction, a nucleophilic aromatic substitution (SNAr), is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) at elevated temperatures. googleapis.com The resulting nitro intermediate is then hydrolyzed and reduced to the corresponding aniline. googleapis.com A similar strategy can be envisioned for the synthesis of this compound.

Table 2: Key Parameters in Condensation Synthesis

Reactants Conditions Product Type Reference
4,5-Dichloro-2-nitroaniline, 2,3-dichlorophenol K₂CO₃, DMF, 90°C 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline intermediate
4,5-Dichloro-2-nitroaniline, 2,3-dichlorophenol KOH, TBAB, xylene, 125°C 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline intermediate google.com

Diazotization and Coupling Reactions

The primary aromatic amine of this compound can undergo diazotization, a reaction that converts the amino group into a diazonium salt (-N₂⁺). This transformation is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. researchgate.net

The diazonium salt of this compound is a versatile intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, or -OH onto the aromatic ring.

Furthermore, the diazonium ion is an electrophile and can react with electron-rich aromatic compounds, such as phenols or other anilines, in electrophilic aromatic substitution reactions known as azo coupling. researchgate.netslideshare.net This reaction joins two aromatic rings with an azo group (-N=N-), forming highly colored azo compounds, which are the basis for many synthetic dyes. slideshare.netsmolecule.com The coupling reaction with this compound would likely occur at the para-position of the coupling partner if it is available. researchgate.net

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline moiety is sensitive to both oxidation and reduction. The oxidation of anilines can be complex, yielding a variety of products depending on the oxidizing agent and reaction conditions. openaccessjournals.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or peroxy acids (e.g., trifluoroperacetic acid) can potentially oxidize the amine to the corresponding nitro group. openaccessjournals.comreddit.com However, this transformation can be challenging to achieve selectively, as intermediate products like nitroso compounds, azoxybenzenes, and azobenzenes are often formed. reddit.com Polymerization to form polyaniline-like structures is also a common side reaction, especially under milder oxidative conditions. openaccessjournals.com The oxidation of aniline by hydroxyl radicals has been studied, indicating that H-abstraction from the -NH2 group is a predominant pathway. nih.gov

Conversely, the most relevant reduction chemistry in the context of synthesizing this compound is the reduction of a corresponding nitro compound. The synthesis of many substituted anilines proceeds via a nitroaromatic intermediate, which is then reduced to the primary amine.

Table 3: Common Reagents for Nitro Group Reduction

Reducing Agent Solvent/Conditions Notes Reference
Iron (Fe) / NH₄Cl Ethanol/Water A classic, cost-effective method.
Raney Nickel / H₂ Methanol Catalytic hydrogenation, often clean and efficient. googleapis.com
Sodium Hydrosulphide (NaSH) Alcoholic solvent Used for selective reduction. ijsrst.com

Reactions Involving the Dichlorophenoxy Moiety

Substitution Reactions on the Phenoxy Ring

The dichlorophenoxy ring of the molecule is an aromatic system that can potentially undergo electrophilic aromatic substitution (EAS). However, the reactivity of this ring is significantly influenced by the substituents already present: two chlorine atoms and an ether linkage.

The chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. They are, however, ortho-, para-directing. The ether oxygen is an activating group due to resonance electron donation and is also ortho-, para-directing.

Ether Cleavage Reactions

The ether linkage (-O-) connecting the two aromatic rings is generally stable but can be cleaved under harsh reaction conditions. vulcanchem.com Acidic cleavage is the most common method for breaking C-O bonds in ethers. libretexts.orglibretexts.org This typically requires strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. chemistrysteps.com

The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.orgchemistrysteps.com This is followed by a nucleophilic attack by the halide ion. However, the cleavage of diaryl ethers, like this compound, is particularly difficult. The C(sp²)-O bond is stronger than a C(sp³)-O bond, and the carbon of the aromatic ring is resistant to nucleophilic attack by either SN1 or SN2 mechanisms. libretexts.org Therefore, cleavage of the ether bond in this compound would require very forcing conditions and is not a commonly employed transformation. Side reactions involving ether cleavage have been noted during catalytic hydrogenation processes of related halo-nitro diaryl ethers, indicating susceptibility under specific reductive conditions. google.com

Intermolecular and Intramolecular Reaction Pathways of this compound

The chemical reactivity of this compound is characterized by the interplay of the aniline and dichlorophenoxy moieties. These functional groups allow for a variety of intermolecular and intramolecular reactions, leading to the formation of novel heterocyclic structures and rearranged products. The electron-donating nature of the amino group and the electron-withdrawing character of the dichlorophenyl ring, along with the flexible ether linkage, are key determinants of its reaction pathways.

Cyclization Reactions Leading to Fused Heterocycles

While specific studies on the cyclization of this compound are not extensively documented, analogous reactions of related aminodiphenyl ethers suggest potential pathways to form fused heterocyclic systems, most notably phenoxazines. iiarjournals.orgnih.govnih.gov The synthesis of phenoxazines can be achieved through the cyclization of o-aminophenol derivatives. iiarjournals.orgnih.gov In the case of this compound, an intramolecular cyclization could theoretically lead to a dichlorinated phenoxazine (B87303) derivative.

One potential, albeit theoretical, pathway involves an oxidative cyclization. This type of reaction typically requires an oxidizing agent to facilitate the intramolecular C-N bond formation. The proposed product would be a dichlorophenoxazine, a valuable scaffold in medicinal chemistry and materials science. iiarjournals.org

Another plausible route, by analogy to the synthesis of other fused heterocycles, is a palladium-catalyzed intramolecular C-H amination. d-nb.infoaablocks.com This modern synthetic method has proven effective for the synthesis of various nitrogen-containing heterocycles from aniline derivatives. d-nb.inforsc.org In a hypothetical reaction, a palladium catalyst would facilitate the direct coupling of the aniline nitrogen with a C-H bond on the dichlorophenoxy ring, leading to the fused phenoxazine system. The regioselectivity of such a reaction would be influenced by the electronic and steric environment of the C-H bonds on the dichlorinated ring.

Potential Cyclization Product Reaction Type Key Reagents/Catalysts (Hypothetical) Relevant Analogy
DichlorophenoxazineOxidative CyclizationOxidizing Agent (e.g., Fe(III) salts)Cyclization of o-aminophenols iiarjournals.orgnih.gov
DichlorophenoxazinePalladium-Catalyzed C-H AminationPd(II) catalyst, oxidantIntramolecular C-H amination of diaryl ethers d-nb.infoaablocks.com

Table 1: Hypothetical Cyclization Reactions of this compound.

Rearrangement Reactions

Diaryl ethers containing nucleophilic groups are known to undergo several classical rearrangement reactions. For this compound, the most relevant potential rearrangement is the Smiles rearrangement. rsc.orgresearchgate.netresearchgate.net This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group.

The Smiles rearrangement is an intramolecular SNAr reaction where a nucleophile attacks an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring structure. uic.edu In the context of this compound, the amino group can act as the intramolecular nucleophile, attacking the dichlorinated phenyl ring. For this to occur, the dichlorinated ring must be sufficiently activated towards nucleophilic attack. The presence of two chlorine atoms, which are electron-withdrawing, enhances the electrophilicity of the aromatic ring, making the Smiles rearrangement a plausible pathway. The reaction is typically base-catalyzed, which serves to deprotonate the aniline nitrogen, increasing its nucleophilicity.

A related transformation is the Truce-Smiles rearrangement , which occurs with very strong bases and does not necessarily require strong electron-withdrawing groups on the migrating aryl ring. researchgate.net

Another potential, though less likely, rearrangement is the Chapman rearrangement . This thermal rearrangement typically involves the conversion of an N-aryl benzimidate to a diaryl amide. While not directly applicable to this compound in its native form, a derivative could potentially undergo this transformation.

Rearrangement Type Key Features Potential Product from this compound
Smiles RearrangementIntramolecular SNAr, base-catalyzedN-(2,3-dichlorophenyl)-4-aminophenol
Truce-Smiles RearrangementRequires a very strong base (e.g., organolithium)N-(2,3-dichlorophenyl)-4-aminophenol

Table 2: Potential Rearrangement Reactions for this compound.

Mechanistic Studies of Key Transformations

Mechanistic investigations into the Smiles rearrangement have shown that it can proceed through either a polar (two-electron) or a radical (single-electron) pathway. rsc.orgresearchgate.net

In the polar mechanism , a base abstracts a proton from the amine, generating a highly nucleophilic anilide anion. This anion then attacks one of the ipso-carbon atoms of the dichlorinated ring, forming a Meisenheimer-like intermediate. This spirocyclic intermediate is the hallmark of the SNAr mechanism. Subsequent cleavage of the C-O bond of the ether linkage leads to the rearranged product, N-(2,3-dichlorophenyl)-4-aminophenol. The stability of the Meisenheimer intermediate is a key factor in the reaction's feasibility and is enhanced by the electron-withdrawing chlorine substituents. researchgate.net

Recent studies have also elucidated a radical-mediated Smiles rearrangement . rsc.orgresearchgate.net In such a mechanism, a radical is generated on the aniline nitrogen, which then adds to the dichlorinated ring. This pathway is often initiated by a radical initiator or via photochemical methods. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the energetics of these radical pathways and the influence of factors like π-π stacking interactions within the transition states. rsc.orgresearchgate.net These studies suggest that the radical Smiles rearrangement can occur in a stepwise manner rather than as a concerted intramolecular substitution. rsc.org

For palladium-catalyzed cyclization reactions , the mechanism typically involves the coordination of the palladium catalyst to the aniline. d-nb.info This is followed by an oxidative addition or a concerted metalation-deprotonation step to activate a C-H bond on the dichlorophenoxy ring, forming a palladacycle intermediate. Reductive elimination from this intermediate then forges the new C-N bond, creating the fused phenoxazine ring and regenerating the active palladium catalyst. The specific C-H bond that is activated is determined by factors such as steric hindrance and the electronic properties of the catalyst and substrate. d-nb.info

Transformation Proposed Mechanism Key Intermediates Influencing Factors
Smiles Rearrangement (Polar)Intramolecular SNArMeisenheimer-like spirocyclic anionBase strength, electron-withdrawing groups on the migrating ring
Smiles Rearrangement (Radical)Intramolecular radical addition-eliminationRadical anion, spirocyclic radical intermediateRadical initiator, photochemistry, π-π stacking
Pd-Catalyzed CyclizationC-H activation/aminationPalladacycleCatalyst and ligand choice, oxidant, electronic and steric effects

Table 3: Mechanistic Insights into Potential Transformations of this compound.

Derivatization and Analog Development Based on 4 2,3 Dichlorophenoxy Aniline

Synthesis of Substituted Anilide Derivatives

The primary amine of 4-(2,3-dichlorophenoxy)aniline is a key functional group for derivatization, readily undergoing reactions to form substituted anilides. This transformation is typically achieved through coupling with carboxylic acids, a fundamental reaction in organic synthesis.

Amide Formation via Carboxylic Acid Coupling

The formation of an amide bond between this compound and a carboxylic acid is a direct and widely utilized method for creating anilide derivatives. While the direct reaction between an amine and a carboxylic acid requires high temperatures to drive off water, the process is typically facilitated by activating the carboxylic acid. quora.com

One common strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or acid anhydride (B1165640). quora.com For instance, the carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This activated species then readily reacts with this compound to yield the desired N-(4-(2,3-dichlorophenoxy)phenyl)amide.

Alternatively, a host of coupling reagents have been developed to facilitate amide bond formation in a one-pot procedure under milder conditions. These reagents activate the carboxylic acid in situ, allowing for its efficient reaction with the aniline (B41778). A frequently employed protocol involves the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov The reaction proceeds through the formation of a reactive O-acylisourea intermediate, which is then nucleophilically attacked by the amine. The addition of HOBt can improve yields and suppress side reactions. nih.gov Other effective coupling agents include uronium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which are known for their high efficiency in coupling even less reactive anilines. researchgate.net

A general procedure for this synthesis is outlined below:

The selected carboxylic acid is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

The coupling agent (e.g., EDC, TBTU) and any additives (e.g., HOBt, DMAP) are added to the solution.

this compound, dissolved in the same solvent, is then introduced to the reaction mixture.

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often included to neutralize any acidic byproducts. nih.gov

The reaction is stirred at room temperature until completion, after which the product is isolated and purified.

This methodology allows for the synthesis of a wide array of anilide derivatives by varying the carboxylic acid component, enabling extensive exploration of structure-activity relationships.

Table 1: Common Coupling Reagents for Anilide Synthesis

Coupling ReagentAdditive(s)Typical BaseKey Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)DIPEA (N,N-Diisopropylethylamine)Widely used, water-soluble byproducts are easily removed. nih.gov
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)NoneDIPEAHighly efficient, suitable for less reactive amines. researchgate.net
Acyl Chloride (from SOCl₂ or Oxalyl Chloride)NonePyridine or TriethylamineHighly reactive intermediate, may not be suitable for sensitive substrates. quora.com

Structure-Activity Relationship (SAR) Insights from Derivatization

The derivatization of the this compound scaffold provides crucial insights into the relationship between a molecule's chemical structure and its biological activity. In the context of developing new fungicides, specific substitution patterns on the phenoxy and aniline rings have been shown to significantly influence efficacy.

Studies on related fungicidal compounds have demonstrated that the presence and position of halogen atoms are critical. For example, in a series of 1,2,4-triazole (B32235) derivatives, the inclusion of a 2,3-dichlorophenoxy moiety resulted in enhanced antifungal activity against Magnaporthe oryzae (the causative agent of rice blast), with a growth inhibition of approximately 80.4%. icm.edu.pl This was superior to other dichlorophenoxy analogs, such as the 2,5-dichloro isomer, which showed significantly reduced activity. icm.edu.pl This suggests that the specific 2,3-dichloro substitution pattern present in this compound is a favorable feature for fungicidal potential.

Further SAR insights can be drawn from studies on derivatives of chlorothalonil (B1668833), where various substituted anilines were used to create compounds with a diphenylamine (B1679370) structure. nih.gov This research revealed that incorporating electron-withdrawing groups, particularly a nitro (NO₂) group at the para-position of the aniline ring, played a distinct role in enhancing fungicidal activity. nih.gov This finding implies that synthesizing anilide derivatives of this compound where the coupled carboxylic acid contains strong electron-withdrawing substituents could be a promising strategy for developing potent new fungicides.

Table 2: Influence of Substituents on Fungicidal Activity

Structural MoietyObservationImplication for this compound Derivatives
2,3-Dichlorophenoxy GroupEnhanced antifungal activity compared to other dichloro-isomers in a triazole series. icm.edu.plThe core 2,3-dichlorophenoxy structure is likely a positive contributor to overall activity.
Electron-Withdrawing Groups (e.g., NO₂)A para-nitro group on the aniline ring enhanced the fungicidal activity of chlorothalonil derivatives. nih.govIntroducing strong electron-withdrawing groups on the acyl moiety of anilide derivatives could increase their fungicidal potency.

Exploration of Heterocyclic Analogs

Beyond simple anilides, incorporating heterocyclic rings is a common and effective strategy in medicinal and agrochemical research to modulate physicochemical properties and biological activity. The amine functionality of this compound serves as a synthetic handle to attach various heterocyclic systems.

Synthesis of Thiazole-Linked Derivatives

Thiazole (B1198619) rings are prevalent in many biologically active compounds. A classic and versatile method for synthesizing 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole synthesis. jpionline.org This reaction involves the cyclocondensation of an α-haloketone with a thiourea (B124793). To create a thiazole derivative of this compound, a two-step approach is typically required. First, this compound would be converted into the corresponding N-(4-(2,3-dichlorophenoxy)phenyl)thiourea. This can be achieved by reacting the aniline with an isothiocyanate or by using reagents like ammonium (B1175870) thiocyanate. The resulting thiourea derivative can then be reacted with various α-haloketones to yield the desired 2-(substituted-amino)-4-substituted-thiazoles.

Another approach involves reacting this compound, acting as a nucleophile, with a pre-formed thiazole ring that has a suitable leaving group, or by participating in a multi-component reaction that builds the ring. For instance, α-bromoketones can react with heterocyclic amines to form fused or linked ring systems. nih.gov Greener synthetic methods utilizing microwave irradiation or ultrasonic-mediated synthesis have also been developed for thiazole synthesis, often providing higher yields and shorter reaction times. bepls.com

Imidazole (B134444) and Other Nitrogen-Containing Heterocycles

The imidazole ring is another key heterocycle found in numerous pharmaceuticals. A common method for synthesizing substituted imidazoles is the Radziszewski synthesis or variations thereof, which often involve a one-pot, multi-component reaction. For example, a 1,2-dicarbonyl compound (like benzil (B1666583) or 9,10-phenanthraquinone) can be refluxed with an aldehyde, ammonium acetate (B1210297) (as a source of ammonia), and a primary amine—in this case, this compound—in a solvent like glacial acetic acid. iglobaljournal.com This approach allows for the creation of highly substituted imidazole derivatives where the 4-(2,3-dichlorophenoxy)phenyl group is attached at the N-1 position of the imidazole ring. iglobaljournal.com

Recent advancements have highlighted various catalysts and reaction conditions to optimize imidazole synthesis. researchgate.net Copper-catalyzed reactions, for instance, have been used to prepare imidazole derivatives under mild conditions. nih.gov These methods provide a robust platform for generating a library of imidazole analogs for biological screening.

Oxadiazole Derivatives

Oxadiazoles, particularly the 1,3,4-oxadiazole (B1194373) isomer, are five-membered heterocycles known for a wide range of biological activities. nih.govfrontiersin.org The synthesis of 1,3,4-oxadiazoles linked to the this compound scaffold generally requires a multi-step sequence. A common route involves the oxidative cyclization of N-acylhydrazones. frontiersin.org

To apply this to the target compound, one could first prepare a carboxylic acid functionalized with the 4-(2,3-dichlorophenoxy)phenyl group. This acid would then be converted to its corresponding acid hydrazide. Condensation of this hydrazide with various aldehydes yields N-acylhydrazone intermediates. These intermediates can then be cyclized to form the 2,5-disubstituted-1,3,4-oxadiazole ring using various reagents, such as iodine in the presence of an oxidant or dehydrating agents like phosphorus oxychloride. nih.govnih.gov This strategy places the 4-(2,3-dichlorophenoxy)phenyl moiety on one side of the oxadiazole ring, with the other side being variable depending on the aldehyde used, allowing for systematic structural modifications. frontiersin.org

Conjugation with Polymeric and Supramolecular Scaffolds

The incorporation of this compound into larger molecular architectures, such as polymers and supramolecular assemblies, represents a significant avenue for the creation of advanced materials with tailored properties. These strategies leverage the inherent characteristics of the parent molecule while introducing new functionalities and organizational motifs.

The synthesis of polyanilines (PANI) and their derivatives is a well-established field in polymer chemistry, owing to their interesting electronic and optical properties. nii.ac.jpresearchgate.net Polyanilines are typically synthesized through the chemical or electrochemical oxidative polymerization of aniline monomers. nih.govmdpi.com This process can be adapted to incorporate substituted anilines, such as this compound, into the polymer backbone. The general mechanism involves the oxidation of the aniline monomer to form radical cations, which then couple to form dimers, trimers, and ultimately the polymer chain. researchgate.net

The presence of the bulky and electron-withdrawing 2,3-dichlorophenoxy substituent on the aniline ring is expected to influence the polymerization process and the properties of the resulting polymer. The steric hindrance might affect the rate of polymerization and the final molecular weight of the polymer. Electronically, the substituent could modulate the redox properties and conductivity of the polyaniline derivative.

Various methods for aniline polymerization can be employed, including:

Chemical Oxidative Polymerization: This is a common method where an oxidizing agent, such as ammonium persulfate (APS), is used in an acidic medium to initiate the polymerization of the aniline monomer. nih.govmdpi.com The properties of the resulting polymer can be influenced by factors like the monomer/oxidant ratio, reaction temperature, and the nature of the acidic dopant. nih.gov

Emulsion Polymerization: This technique can be used to control the morphology and processability of the resulting polyaniline. researchgate.net Surfactants are used to create micelles where the polymerization occurs, leading to the formation of nanoparticles or other structured materials.

Enzymatic Polymerization: Laccase-mediated polymerization offers a greener alternative for the synthesis of polyanilines. frontiersin.org This method can be performed under milder conditions and can be used for in situ polymerization on various templates.

While direct studies on the polymerization of this compound are not extensively documented, the principles established for other substituted anilines provide a solid foundation for its potential incorporation into polymer chains. rsc.orgnih.gov The resulting polymers could exhibit unique solubility, morphological, and electronic characteristics, making them interesting candidates for applications in sensors, coatings, and electronic devices. nih.govrsc.org

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com The structure of this compound, with its aromatic rings and potential for hydrogen bonding through the amino group, makes it a candidate for participation in supramolecular assemblies.

Host-guest chemistry, a central concept in supramolecular chemistry, focuses on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. nih.gov The dichlorophenoxy moiety of this compound could potentially act as a guest that fits into the cavity of a suitable host molecule, such as a cyclodextrin (B1172386) or a calixarene. For instance, a study on the pesticide bifenox, which contains a 2,4-dichlorophenoxy group, demonstrated its ability to form inclusion complexes with β- and γ-cyclodextrins. researchgate.net This suggests that the dichlorophenoxy part of this compound could also engage in similar host-guest interactions.

The formation of such supramolecular assemblies can significantly alter the properties of the constituent molecules, including their solubility, stability, and reactivity. These principles are utilized in various applications, including drug delivery and separation technologies. nih.govresearchgate.net

Design and Synthesis of Ligands and Coordination Compounds

The amino group of this compound provides a convenient starting point for the synthesis of various ligands, which can then be used to form coordination compounds with a wide range of metal ions. The resulting metal complexes can exhibit interesting catalytic, magnetic, optical, and biological properties.

A common strategy for converting anilines into ligands is through the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. This compound can be reacted with various aldehydes and ketones to produce a diverse library of Schiff base ligands. For example, the reaction with salicylaldehyde (B1680747) or its derivatives would yield multidentate ligands capable of coordinating to metal ions through the imine nitrogen and the phenolic oxygen atoms. The synthesis of Schiff base ligands from various substituted anilines and their subsequent complexation with transition metals is a well-documented area of research. nanobioletters.comglobalresearchonline.netresearchgate.net

The general synthetic route for a Schiff base ligand derived from this compound and a generic aldehyde (R-CHO) is depicted below:

These Schiff base ligands can then be reacted with metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent to synthesize the corresponding metal complexes. The stoichiometry and geometry of the resulting complexes depend on the nature of the metal ion, the ligand, and the reaction conditions. mdpi.comekb.eg For example, the synthesis of metal complexes with lamotrigine, a molecule containing a 6-(2,3-dichlorophenyl) moiety, has been reported, demonstrating the ability of the dichlorophenyl group to be part of a coordinating ligand. tsijournals.com

The characterization of these novel ligands and their coordination compounds would involve a range of spectroscopic and analytical techniques, including:

TechniqueInformation Obtained
FT-IR SpectroscopyConfirmation of imine (C=N) bond formation and coordination to the metal ion.
NMR Spectroscopy (¹H, ¹³C)Structural elucidation of the ligand and its complexes.
UV-Vis SpectroscopyStudy of the electronic transitions and coordination geometry.
Mass SpectrometryDetermination of the molecular weight and fragmentation pattern.
Elemental AnalysisConfirmation of the elemental composition of the synthesized compounds.
X-ray CrystallographyUnambiguous determination of the three-dimensional molecular structure.

The resulting coordination compounds could be screened for various applications, such as catalysis in organic synthesis, development of new materials with specific magnetic or optical properties, and as potential therapeutic agents.

Advanced Characterization and Structural Elucidation Beyond Basic Identification

Crystallographic Studies

Analysis of Intermolecular Interactions in Crystal Lattices

A definitive analysis of the intermolecular interactions within the crystal lattice of 4-(2,3-Dichlorophenoxy)aniline is contingent upon the experimental determination of its crystal structure via single-crystal X-ray diffraction. uol.de Without this data, the specific arrangement of molecules in the solid state, including bond lengths, angles, and torsion angles, remains unknown.

Inferences can be drawn from the general principles of intermolecular forces and the known behavior of related compounds. The molecule possesses several functional groups capable of participating in various non-covalent interactions:

Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor, while the ether oxygen and the chlorine atoms can act as hydrogen bond acceptors. It is plausible that N-H···O or N-H···Cl hydrogen bonds play a significant role in the crystal packing. The presence of both donor and acceptor sites within the same molecule could lead to the formation of extended hydrogen-bonded networks, such as chains or sheets. savemyexams.com

Halogen Bonding: The chlorine atoms on the phenoxy ring could participate in halogen bonding, where a region of positive electrostatic potential on the halogen atom interacts with a nucleophilic site on an adjacent molecule.

π-Interactions: The two aromatic rings could engage in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice. The relative orientation of the phenyl rings, dictated by the C-O-C ether linkage, would significantly influence the nature and extent of these interactions. nih.gov

The interplay of these forces would determine the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal. Theoretical calculations, such as Density Functional Theory (DFT), could provide insights into the likely conformations and intermolecular interaction energies, but these would require experimental validation. echemcom.com

Electrochemical Characterization

The electrochemical behavior of this compound has not been specifically reported in the reviewed literature. An electrochemical characterization would typically involve techniques like cyclic voltammetry (CV), which probes the redox processes of a compound. arxiv.orgsrce.hr

Based on the molecular structure, several electrochemical processes could be anticipated:

Oxidation of the Aniline (B41778) Moiety: The primary amine group is susceptible to oxidation. The potential at which this occurs would be influenced by the electron-withdrawing nature of the dichlorophenoxy group. The oxidation of aniline and its derivatives often leads to the formation of radical cations, which can undergo further reactions, including polymerization. scispace.comresearchgate.net

Reduction of the Chlorinated Ring: The dichlorinated phenyl ring could potentially be reduced at negative potentials, leading to the cleavage of the carbon-chlorine bonds.

A cyclic voltammogram of this compound would provide key parameters such as the anodic and cathodic peak potentials and currents. These values would offer quantitative information about the thermodynamics and kinetics of the electron transfer processes. The reversibility of the redox events would also be a critical aspect to investigate, indicating the stability of the generated radical ions or other intermediates.

Table 2: Hypothetical Electrochemical Parameters for this compound

Parameter Description Expected Influence of Molecular Structure
Anodic Peak Potential (Epa) Potential at which oxidation occurs Influenced by the electron-donating/withdrawing nature of substituents
Cathodic Peak Potential (Epc) Potential at which reduction occurs Dependent on the reducibility of the functional groups
Peak Current (Ip) Magnitude of the current at the peak potential Proportional to the concentration and diffusion coefficient of the analyte

Without experimental data, any discussion on the specific redox potentials, reaction mechanisms, or potential applications in areas like conducting polymers or electrocatalysis remains speculative.

Theoretical and Computational Studies of 4 2,3 Dichlorophenoxy Aniline

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. It is used to determine the electronic structure of molecules by modeling the electron density. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states, making it invaluable for predicting spectroscopic behavior.

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or its equilibrium geometry, must be determined. This process, known as geometrical optimization, involves finding the atomic coordinates that correspond to the lowest energy on the potential energy surface. Computational methods like DFT, often using functionals such as B3LYP with a basis set like 6-31+G(d), are employed for this purpose. nih.gov

For 4-(2,3-Dichlorophenoxy)aniline, optimization would reveal key structural parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-O, C-Cl).

Bond Angles: The angles formed by three consecutive bonded atoms (e.g., C-O-C ether linkage angle).

Once the geometry is optimized, the electronic structure can be analyzed to understand the distribution of electrons within the molecule, which governs its chemical properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized.

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several molecular reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Molecular Reactivity Descriptors

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Describes the escaping tendency of electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η) The inverse of hardness; indicates high reactivity.

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. |

This table outlines the standard descriptors derived from HOMO and LUMO energies. The actual values for this compound would require specific calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons. MEP maps are used to predict and understand how a molecule will interact with other molecules, particularly in non-covalent interactions and chemical reactions. asianresassoc.org

On a standard MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to areas with low electron density. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms.

Green regions represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the aniline (B41778) group and the oxygen of the ether linkage, as well as the chlorine atoms. Positive potential (blue) would be expected around the amine hydrogens.

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. The calculated values, when compared with experimental spectra, help in the assignment of signals to specific atoms in the molecule. In related dichlorophenoxy acetamides, characteristic signals for methylene (B1212753) groups and carbons of C=O and CCl₃ groups have been identified by comparing experimental and theoretical data.

IR (Infrared): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum helps in assigning specific vibrational modes (e.g., N-H stretching, C-O-C ether stretching, C-Cl stretching) to the experimentally observed bands.

UV-Vis (Ultraviolet-Visible): TD-DFT is the method of choice for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. The transition with the lowest energy typically corresponds to the HOMO → LUMO transition and determines the maximum absorption wavelength (λmax). These calculations can explain the color and electronic properties of the compound.

Molecular Dynamics Simulations

While quantum mechanics looks at the static electronic structure, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the dynamic behavior of the system.

The structure of this compound is not rigid. The molecule possesses flexibility, primarily due to the rotation around the C-O and C-N single bonds. This rotation gives rise to different spatial arrangements, or conformations.

MD simulations can explore the conformational landscape of the molecule to:

Identify the most stable conformers (those with the lowest potential energy).

Determine the energy barriers to rotation between different conformers.

Analyze the flexibility of the molecule by monitoring fluctuations in bond lengths, bond angles, and dihedral angles over time.

This analysis is crucial for understanding how the molecule might change its shape to interact with other molecules, such as binding to a biological receptor.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the behavior of a molecule like this compound. Computational studies on similar aniline derivatives, such as 4-nitroaniline, have demonstrated that solvent polarity plays a crucial role in altering molecular properties. journalirjpac.com For instance, an increase in solvent polarity is generally found to enhance both the dipole moment (µ) and the polarizability (α) of these molecules. journalirjpac.com This enhancement is attributed to the stabilization of the charge-separated resonance structures in more polar environments.

It is theoretically posited that for this compound, a similar trend would be observed. The presence of electronegative chlorine atoms and the amine group would lead to a significant ground-state dipole moment. In moving from a nonpolar solvent to a polar one, this dipole moment would be expected to increase due to the solute-solvent interactions. These interactions also affect the frontier molecular orbitals, often leading to a decrease in the HOMO-LUMO energy gap, which can influence the molecule's reactivity and spectral properties. journalirjpac.com

Table 1: Predicted Solvent Effects on Molecular Properties of this compound

Solvent Dielectric Constant (ε) Expected Dipole Moment (µ) Expected Polarizability (α)
Vacuum 1 Baseline Baseline
Tetrahydrofuran 7.6 Increased Increased
Ethanol 24.5 Significantly Increased Significantly Increased

Note: This table is illustrative and based on general trends observed for similar aniline derivatives. journalirjpac.com Specific values for this compound would require dedicated computational studies.

Mechanistic Insights from Computational Modeling

Computational modeling is a vital tool for understanding the intricate details of chemical reactions, including the identification of reaction pathways and the characterization of transition states.

For reactions involving aniline derivatives, computational methods such as Density Functional Theory (DFT) are frequently employed to map out potential energy surfaces. mdpi.com These maps help in identifying the most probable reaction pathways by locating energy minima corresponding to reactants, intermediates, and products, as well as the saddle points representing transition states.

For instance, in the context of reactions involving hydroxyl radicals with aniline derivatives, computational studies have identified various possible pathways, including addition to the aromatic ring and hydrogen abstraction from the amine group. mdpi.com The characterization of the transition states for these pathways involves analyzing their geometric parameters and vibrational frequencies to confirm that they represent a true energy maximum along the reaction coordinate.

Once the reaction pathways and transition states are identified, computational models can be used to calculate important kinetic and thermodynamic parameters. Transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are often used to determine reaction rate coefficients. mdpi.com

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation can also be computed. These parameters provide valuable information about the spontaneity and energy requirements of a reaction. For example, studies on the oxidative coupling reactions of aniline derivatives have utilized DFT calculations to determine these thermodynamic values, which have shown good agreement with experimental data where available. researchgate.net

Table 2: Representative Calculated Thermodynamic Parameters for a Hypothetical Reaction of an Aniline Derivative

Parameter Calculated Value
Activation Energy (Ea) 9.3369 kJ/mol
Enthalpy of Activation (ΔH*) +6.826 kJ/mol
Entropy of Activation (ΔS*) -0.2447 kJ/mol·K
Gibbs Free Energy of Activation (ΔG*) +79.7797 kJ/mol

Note: The values in this table are taken from a study on the oxidative coupling of aniline with promethazine (B1679618) and are presented here as an example of the types of parameters that can be calculated. researchgate.net Specific values for reactions of this compound would necessitate targeted computational investigations.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, Reduced Density Gradient)

The analysis of intermolecular interactions is crucial for understanding the solid-state packing of molecules and their crystal structures. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. By mapping properties such as the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, which are often indicative of hydrogen bonds or other strong interactions. nih.govnih.gov

Reduced Density Gradient (RDG) analysis is another computational technique that complements Hirshfeld surface analysis by providing a qualitative visualization of non-covalent interactions in real space.

Applications in Advanced Chemical Synthesis and Materials Science Excluding Prohibited Elements

Role as a Precursor in Complex Organic Synthesis

The reactivity of the amine group, combined with the specific substitution pattern on its phenyl rings, allows 4-(2,3-Dichlorophenoxy)aniline to be a key starting material or intermediate in multi-step synthetic pathways.

The dichlorophenoxy motif is a well-established constituent of many herbicides. While direct synthetic routes for major herbicides from this compound are not widely documented, closely related analogs are crucial intermediates. For instance, 2,3-dichloro-4-hydroxyaniline is identified as a key intermediate in the production of the agricultural chemical fenhexamid and its derivatives google.com. The general class of phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are typically synthesized from the corresponding dichlorophenols mt.gov. The structural similarity highlights the importance of the dichlorophenoxy aniline (B41778) scaffold in the design and synthesis of modern agrochemicals. The synthesis of these compounds often involves the reaction of a substituted phenol with a haloaromatic compound, followed by further functional group transformations to achieve the final active ingredient.

Table 1: Related Agrochemical Intermediates Interactive table available in the online version.

Compound Role Related Agrochemical
2,3-dichloro-4-hydroxyaniline Key Intermediate Fenhexamid and derivatives google.com

Aniline derivatives are fundamental components in a vast array of pharmaceutical compounds drugbank.com. The specific structure of this compound makes it a candidate for synthesizing targeted therapeutic agents. A closely related compound, 4-Chloro-5-(2,3-Dichlorophenoxy)-2-Nitroaniline, serves as a precursor in the preparation of triclabendazole, an anthelmintic drug used to treat liver fluke infections triumphinterchem.in. This synthesis demonstrates the utility of the dichlorophenoxy aniline framework in constructing complex heterocyclic systems required for biological activity. The synthesis pathway typically involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the benzimidazole core of the final drug molecule.

Substituted anilines are foundational precursors for a wide range of colorants, particularly azo dyes. The synthesis involves a two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich substrate like a phenol or another aniline derivative primescholars.com.

A specific example that illustrates the use of a similar building block is the synthesis of various cold brand bis-azo reactive dyes from 4,4'-methylene bis-(2,3-dichloro aniline) researchgate.net. In this process, the diamine is tetrazotized (a double diazotization) and then coupled with cyanurated components to produce symmetrical bis-azo dyes. These dyes have been successfully applied to silk, wool, and cotton fibers, exhibiting good fastness properties researchgate.net. The presence of the dichloro-substituents can enhance the stability and colorfastness of the resulting dyes.

Table 2: General Steps in Azo Dye Synthesis from Aniline Derivatives Interactive table available in the online version.

Step Process Description
1 Diazotization The primary aromatic amine is treated with a source of nitrous acid (e.g., NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Integration into Functional Materials

The chemical properties of this compound also allow for its incorporation into larger macromolecular structures and functional devices.

Aniline and its derivatives are the primary monomers for the synthesis of polyaniline (PANI), one of the most studied conductive polymers due to its high stability and tunable conductivity researchgate.net. Substituted anilines can be polymerized through oxidative polymerization methods to create PANI derivatives with modified properties researchgate.net.

By extension, this compound can act as a monomer to produce a substituted polyaniline. The incorporation of the bulky and electron-withdrawing 2,3-dichlorophenoxy group onto the polymer backbone would be expected to influence its final properties significantly:

Solubility: The bulky side group could disrupt inter-chain packing, potentially increasing the polymer's solubility in common organic solvents researchgate.net.

Morphology: The substituent can alter the self-assembly of the polymer chains, leading to different morphologies (e.g., granular, fibrous, or spherical) compared to unsubstituted PANI rsc.org.

Conductivity: The electronic effects of the substituent can modify the electron density along the polymer backbone, thereby tuning its electrical conductivity.

These modified polymers can be further integrated with inorganic materials, such as clays or metal oxides, to form polymer nanocomposites. Such composites are synthesized by methods like in situ chemical oxidative polymerization, where the aniline monomer is polymerized in the presence of the nanoparticles, leading to materials with synergistic properties for applications like anti-corrosion coatings mdpi.com.

Polyaniline and its derivatives are frequently used in the development of chemical sensors due to their environmental stability and responsive electrical properties rsc.org. A notable application is in creating sensors for detecting herbicides. For example, a potentiometric sensor for the herbicide 2,4-Dichlorophenoxyacetic acid has been developed using a screen-printed electrode modified with a conductive polyaniline (PANI) layer and a molecularly imprinted polymer (MIP) mdpi.com.

In this sensor design:

A conductive PANI layer is first deposited, which helps in transducing the ionic signal to an electronic one.

A molecularly imprinted polymer (MIP), created using a template molecule structurally similar to the analyte, is then coated on top. This MIP layer provides specific recognition sites for the target molecule.

Given its structural similarity to known herbicides, this compound could be relevant to sensor technologies in two ways: as a target analyte for environmental monitoring or as a component in the design of the recognition element (e.g., as a template for an MIP) for detecting a class of related dichlorophenoxy compounds.

Environmental Fate and Degradation Studies Academic Perspective

Photodegradation Pathways and Products

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. This process is a crucial pathway for the transformation of pollutants in aquatic environments and on soil surfaces. For aromatic compounds like 4-(2,3-Dichlorophenoxy)aniline, photodegradation can proceed through various mechanisms, including photo-oxidation and photo-reduction.

Research on aniline (B41778) derivatives indicates that they can undergo photodegradation when exposed to UV irradiation. sid.ir The presence of a photocatalyst, such as titanium dioxide (TiO2), can significantly accelerate this process. sid.irmdpi.com The degradation of aniline compounds is often pH-dependent, with effective degradation observed in alkaline conditions. sid.ir

Potential photodegradation pathways for this compound likely involve two primary sites of reaction: the ether linkage and the chlorinated aromatic rings.

Cleavage of the Ether Bond: The phenoxy ether linkage can be susceptible to photolytic cleavage, which would yield 2,3-dichlorophenol (B42519) and 4-aminophenol (B1666318) as primary products.

Reductive Dechlorination: UV light can induce the breaking of carbon-chlorine bonds, leading to the stepwise removal of chlorine atoms from one or both aromatic rings. This would result in a series of less-chlorinated intermediates.

Photo-oxidation: The aniline moiety can be oxidized, potentially leading to the formation of nitroso or nitro derivatives, and eventually ring-opening products. Similarly, hydroxyl radicals generated in the presence of water and light can attack the aromatic rings, leading to hydroxylated intermediates.

The table below outlines the potential products resulting from the photodegradation of this compound, based on known reactions of analogous structures.

Table 1: Potential Photodegradation Products of this compound

Reaction Pathway Potential Products Notes
Ether Bond Cleavage 2,3-Dichlorophenol, 4-Aminophenol A primary pathway for phenoxy-containing compounds.
Reductive Dechlorination Chloro-phenoxy-anilines, Dichlorophenols with fewer chlorine atoms Stepwise removal of chlorine atoms.
Ring Hydroxylation Hydroxylated derivatives (e.g., chlorocatechols) Attack by hydroxyl radicals on the aromatic rings.

Biotransformation by Microorganisms

Microbial degradation is a primary mechanism for the removal of organic pollutants from soil and water. mdpi.com Various bacteria and fungi have demonstrated the ability to metabolize chlorinated aromatic compounds, often using them as a source of carbon and energy. mdpi.comnih.gov The biotransformation of this compound can be predicted by examining the microbial degradation pathways of 2,4-dichlorophenoxyacetic acid (2,4-D) and various dichloroanilines. who.intnih.govethz.ch

The microbial breakdown of complex organic molecules is facilitated by specific enzymes. mdpi.com In the case of this compound, several key enzymatic actions would be required for its complete mineralization.

Dioxygenases: These enzymes are critical for initiating the degradation of aromatic compounds by introducing two hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. nih.govfrontiersin.org Aniline dioxygenase can catalyze the oxidative deamination of chloroanilines to form chlorocatechols. frontiersin.org

Etherases/Dioxygenases: The cleavage of the ether bond is a crucial first step, analogous to the degradation of 2,4-D, which is initiated by an α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA). nih.gov This would break down this compound into 2,3-dichlorophenol and 4-aminophenol.

Dehalogenases: These enzymes catalyze the removal of halogen atoms (reductive dechlorination), a critical step in detoxifying chlorinated pollutants. Anaerobic bacteria, such as Dehalobacter, have been shown to dechlorinate dichloroanilines to chloroaniline and ultimately to aniline. biorxiv.orgbiorxiv.org

Hydrolases: After ring cleavage, hydrolases are involved in the further breakdown of the resulting aliphatic intermediates. nih.gov

Table 2: Key Enzyme Classes in the Potential Biotransformation of this compound

Enzyme Class Function Potential Substrate/Reaction Reference
Dioxygenase Ring hydroxylation, ether cleavage Cleavage of the ether bond; hydroxylation of aniline or dichlorophenol rings. nih.govethz.ch
Dehalogenase Removal of chlorine atoms Reductive dechlorination of the dichlorophenoxy or aniline rings. biorxiv.org
Hydrolase Cleavage of intermediate products Breakdown of aliphatic intermediates after ring opening. nih.gov

Based on established pathways for related chemicals, two main initial biotransformation routes for this compound can be proposed:

Ether Bond Cleavage: This is a common pathway for phenoxy herbicides. nih.gov The initial enzymatic attack would likely sever the ether linkage, producing 2,3-dichlorophenol and 4-aminophenol . These metabolites would then enter separate degradation pathways. 2,3-dichlorophenol would be hydroxylated to a dichlorocatechol, followed by ring cleavage. 4-aminophenol can be degraded via formation of catechol, which is then processed through ortho- or meta-cleavage pathways. nih.gov

Reductive Dechlorination: Under anaerobic conditions, microorganisms may first dechlorinate the compound. biorxiv.org For instance, Dehalobacter species have been observed to convert 2,3-dichloroaniline (B127971) to 2-chloroaniline (B154045) and aniline. biorxiv.org This suggests that this compound could be transformed into intermediates like 4-(2-chlorophenoxy)aniline (B1583174) or 4-(3-chlorophenoxy)aniline (B1362477) before the ether bond is cleaved.

Initial Attack on the Aniline Ring: Aerobic bacteria may initiate degradation on the aniline portion of the molecule. Aniline dioxygenase could convert the aniline moiety into a catechol, leading to intermediates such as 4-(2,3-dichlorophenoxy)catechol . This would be followed by ring cleavage and subsequent degradation. frontiersin.org

The ultimate fate of these intermediate metabolites is typically mineralization to carbon dioxide, water, and chloride ions. nih.gov

Chemical Degradation under Various Conditions

In addition to biological and light-induced processes, the chemical stability of this compound under different environmental conditions (e.g., pH, temperature) is a key factor in its persistence.

Hydrolysis: Hydrolysis is the reaction with water that can break down chemical bonds. The ether linkage in phenoxy compounds is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or alkaline conditions, cleavage can occur, although typically slowly. The carbon-chlorine bonds on the aromatic rings are also generally resistant to hydrolysis except under harsh conditions. europa.eu Some studies on related compounds suggest that chlorine substituents may hydrolyze to form phenols under alkaline conditions at elevated temperatures.

Oxidation: Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, can effectively degrade recalcitrant organic compounds. mdpi.com While not a naturally occurring condition in most environments, these processes are relevant for water treatment scenarios. Such oxidation would likely attack the aromatic rings and the aniline functional group, leading to hydroxylation, bond cleavage, and eventual mineralization.

The stability of this compound to abiotic hydrolysis under typical environmental pH (5-9) and temperature suggests that this process is likely a minor degradation pathway compared to photodegradation and biotransformation.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of diaryl ethers, the core structure of 4-(2,3-Dichlorophenoxy)aniline, is predominantly achieved through transition metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination. beilstein-journals.org While effective, classical Ullmann conditions often require high temperatures (around 200 °C) and stoichiometric amounts of copper, which limits their applicability and functional group tolerance. beilstein-journals.org

Future research is imperative to develop more efficient and milder synthetic routes. Key areas of exploration include:

Advanced Catalytic Systems: The evolution of catalysts for the Ullmann reaction is a primary focus. Research into novel copper-based catalysts, including mono-element copper nanoparticles and copper oxide nanoparticles, has already shown promise in promoting O-arylation under milder conditions (50-120 °C). mdpi.com Further investigation into bimetallic catalysts, such as CuMoO4 or oxygen-bridged [Cu-O-Ba] systems, could lead to even more efficient and recyclable catalytic processes. researchgate.net For palladium-catalyzed methods, the development of new N-heterocyclic carbene ligands has been shown to improve the scope of diaryl ether formation, particularly for electron-deficient aryl halides. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. nih.gov Applying this technology to the synthesis of this compound could significantly reduce reaction times and improve yields, potentially under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov

Ligand Development: The use of chelating ligands, such as N,N-dimethylglycine or various multidentate oxalamide ligands, can accelerate Ullmann-type couplings and allow for lower reaction temperatures (90-110 °C). beilstein-journals.orgorganic-chemistry.orgresearchgate.net A systematic screening of diverse ligand libraries could identify more effective options for coupling sterically hindered or electron-rich substrates, which remains a challenge. beilstein-journals.org

Interactive Table: Comparison of Catalytic Systems for Diaryl Ether Synthesis
Catalytic ApproachMetalTypical ConditionsAdvantagesChallenges
Classical Ullmann Copper (powder)>200 °C, Stoichiometric CuLow costHarsh conditions, low functional group tolerance beilstein-journals.org
Modern Ullmann Copper (CuI, Cu nanoparticles)50-120 °C, Catalytic Cu, Ligands (e.g., N,N-dimethylglycine)Milder conditions, broader scope mdpi.comorganic-chemistry.orgLigand cost, catalyst stability
Buchwald-Hartwig Palladium80-110 °C, Phosphine ligandsHigh efficiency, excellent functional group toleranceCost of palladium and ligands, air-sensitivity beilstein-journals.orgnih.gov
Microwave-Assisted Copper or PalladiumShort reaction times, often solvent-freeRapid synthesis, high yields nih.govScalability concerns
Bimetallic Catalysis Cu/Fe, Cu/Mo90-140 °C, BaseEconomic, potentially recyclable catalysts researchgate.netorganic-chemistry.orgCatalyst preparation and characterization

Deeper Understanding of Reaction Mechanisms and Intermediates

A thorough mechanistic understanding of the synthetic routes to this compound is crucial for optimizing reaction conditions and improving yields. While the general pathways of Ullmann and Buchwald-Hartwig reactions are known, the specific roles of ligands, bases, and catalyst oxidation states are still areas of active research.

Future investigations should focus on:

Identifying Active Catalytic Species: In copper-catalyzed Ullmann reactions, the stabilization of on-cycle catalytic copper species through the chelate effect of bidentate ligands is a key factor in improving efficiency. researchgate.net Spectroscopic and computational studies are needed to identify and characterize these active species and understand how they facilitate the C-O bond-forming reductive elimination step.

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction energetics and transition states. nih.gov Such studies can be used to model the reaction of metal phenoxides with halobenzenes, clarifying the role of the metal cation in facilitating the displacement of the leaving group. nih.gov Computational analysis can also predict the formation of intermediates, such as resonance-stabilized aryl anions (Meisenheimer complexes), which may be favored in reactions with electron-deficient aryl halides. nih.gov

Development of Advanced Materials with Tunable Properties

The diaryl ether motif is a "privileged scaffold" found in a wide array of biologically active compounds and functional materials. acs.orgrsc.org This suggests that this compound could serve as a valuable building block for advanced materials with properties that can be fine-tuned through chemical modification.

Promising research directions include:

Pharmaceutical and Agrochemical Agents: Diaryl ethers are known to possess a range of biological activities, including antibacterial, antifungal, herbicidal, and anticancer properties. beilstein-journals.orgacs.org Future work could involve synthesizing derivatives of this compound and screening them for biological activity. For example, the aniline (B41778) group can be readily modified to create amides, sulfonamides, or N-aryl derivatives, which could lead to the discovery of novel therapeutic agents or agrochemicals. nih.govrsc.org

Polymer Synthesis: The amino group on the aniline ring provides a reactive handle for polymerization reactions. This could enable the incorporation of the 4-(2,3-Dichlorophenoxy) moiety into polymer backbones, such as polyamides or polyimides. The presence of the dichlorinated ring could impart desirable properties like thermal stability, flame retardancy, and specific dielectric properties, making these materials suitable for high-performance applications.

Organic Electronics: Aniline-based compounds are precursors to conducting polymers and have been investigated for use in organic electronics. mdpi.com Research into the electronic properties of oligomers or polymers derived from this compound could uncover potential applications in sensors, organic light-emitting diodes (OLEDs), or as charge-transporting materials.

Sustainable and Green Chemical Synthesis of Related Compounds

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. cdnsciencepub.comcambridgescholars.com Applying these principles to the synthesis of this compound and its derivatives is a critical area for future research.

Key strategies for sustainable synthesis include:

Electrochemical Methods: Electro-organic synthesis offers a greener alternative to traditional methods by using electrons as reagents, often eliminating the need for chemical oxidants or reductants. nih.gov Developing an electrochemical pathway for C-O bond formation could provide a more sustainable and cost-effective route to diaryl ethers. nih.gov

Benign Solvents and Conditions: Research into performing coupling reactions in environmentally friendly solvents, such as water or bio-derived solvents, is a major goal. researchgate.net Additionally, developing catalytic systems that operate at room temperature would significantly reduce the energy input required for synthesis. organic-chemistry.org

Mechanochemistry: Mechanochemical methods, such as ball milling, can facilitate reactions in the absence of bulk solvents, leading to a significant reduction in waste. nih.gov Exploring the mechanochemical synthesis of diaryl ether amines could provide a scalable and environmentally friendly production method. nih.gov

Catalysis with Earth-Abundant Metals: While palladium is a highly effective catalyst, it is expensive and rare. nih.gov Research focused on using more earth-abundant and less toxic 3d metals, such as iron or nickel, as catalysts for C-O cross-coupling reactions is a vital component of sustainable chemistry. researchgate.netorganic-chemistry.orgnih.gov

Theoretical Predictions to Guide Experimental Research

Computational chemistry serves as a powerful predictive tool that can accelerate the discovery and optimization of chemical processes and materials. Theoretical modeling can guide experimental efforts by providing insights that are difficult to obtain through experimentation alone.

Future theoretical research should focus on:

In Silico Catalyst Design: Computational methods can be used to screen virtual libraries of ligands for transition metal catalysts. nih.gov By calculating parameters such as binding energies and reaction barriers, researchers can identify promising catalyst candidates for the synthesis of this compound before committing to laboratory synthesis.

Predicting Reaction Outcomes: Quantum chemical calculations can establish a comprehensive potential energy surface for the reaction, identifying the most favorable reaction pathways and potential side products. mdpi.comnih.gov This information can help experimentalists fine-tune reaction conditions to maximize the yield of the desired product.

Structure-Property Relationship Modeling: For the development of advanced materials, theoretical models can predict how modifications to the molecular structure of this compound will affect its material properties. For instance, DFT calculations can predict the electronic properties (e.g., HOMO/LUMO levels) of derived molecules, guiding the design of new materials for electronic applications. nih.gov Similarly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of derivatives, streamlining the search for new pharmaceutical agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,3-Dichlorophenoxy)aniline, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Synthesis typically involves nitration of 2,3-dichlorophenol followed by reduction of the nitro group to an amine. Key steps include:

  • Nitration : Use concentrated HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group while minimizing side reactions.
  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) or Fe/HCl reduction can convert the nitro intermediate to the aniline derivative.
  • Purity Control : Monitor intermediates via TLC or HPLC to ensure minimal byproduct formation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electron-withdrawing effects of chlorine atoms.
  • Mass Spectrometry : High-resolution MS validates molecular weight (theoretical ~288.55 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure to study steric effects of the dichlorophenoxy group .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?

  • Experimental Design :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Time-Kill Assays : Assess bactericidal/fungicidal activity over 24 hours.
  • Controls : Include known antibiotics (e.g., ampicillin) and solvent-only controls to validate results .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro-substitution patterns) influence its enzyme inhibition activity?

  • Structure-Activity Relationship (SAR) :

  • Comparative Studies : Synthesize analogs (e.g., 4-(3,4-dichlorophenoxy)aniline) and compare IC₅₀ values against target enzymes (e.g., cytochrome P450).
  • Electron-Withdrawing Effects : Chlorine substituents at positions 2 and 3 increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .

Q. What mechanisms explain its stability under physiological conditions, and how can degradation pathways be mitigated?

  • Degradation Analysis :

  • Oxidative Stability : Expose to H₂O₂ or liver microsomes to identify quinone or carboxylic acid byproducts via LC-MS.
  • pH-Dependent Hydrolysis : Test solubility and degradation kinetics in buffers (pH 1–10) to optimize formulation .

Q. How can computational modeling guide the design of this compound derivatives with improved target specificity?

  • In Silico Strategies :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to biological targets (e.g., bacterial topoisomerases).
  • QSAR Models : Corrogate electronic parameters (Hammett σ) with experimental bioactivity data to prioritize synthetic targets .

Q. What advanced analytical methods are critical for resolving data contradictions in its metabolic profiling?

  • Conflict Resolution :

  • Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in hepatocyte assays.
  • Synchrotron Radiation : Employ high-flux X-rays for crystallizing reactive intermediates (e.g., sulfated metabolites) .

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